Searches of scientific databases such as PubChem [] and DrugBank [] do not reveal any ongoing clinical trials or published studies investigating the biological activity or potential therapeutic effects of 4-Cl-CBP-4A.
A comprehensive literature search using scientific databases and search engines yielded no scientific publications mentioning 4-Cl-CBP-4A.
CCT128930 is a novel compound classified as an ATP-competitive inhibitor of the protein kinase AKT (also known as Protein Kinase B). This compound belongs to the pyrrolopyrimidine class and has been identified through fragment-based and structure-based drug design approaches. Its unique mechanism of action involves selective inhibition of AKT over other kinases, such as Protein Kinase A, by targeting a specific amino acid difference. This selectivity is crucial as it minimizes off-target effects, enhancing its therapeutic potential in cancer treatment .
CCT128930 primarily functions by inhibiting the phosphorylation of AKT and its downstream substrates, which are critical for various cellular processes including cell proliferation, survival, and metabolism. The compound has been shown to induce G1-phase cell cycle arrest in PTEN-null U87MG human glioblastoma cells, a mechanism consistent with AKT pathway blockade. In preclinical studies, CCT128930 effectively blocked the phosphorylation of several AKT substrates in both in vitro and in vivo models, demonstrating its potential to impede tumor growth by disrupting critical signaling pathways .
CCT128930 exhibits significant antiproliferative activity against multiple tumor cell lines. In particular, it has demonstrated efficacy in U87MG glioblastoma and HER2-positive PIK3CA-mutant BT474 breast cancer xenografts. The compound not only inhibits AKT activity but also affects other signaling pathways, leading to apoptosis and cell cycle arrest. Notably, treatment with CCT128930 has been associated with increased phosphorylation of extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), indicating a complex interplay between these pathways .
The synthesis of CCT128930 involves a multi-step process that typically starts with the formation of the pyrrolopyrimidine core structure through condensation reactions followed by various modifications to enhance potency and selectivity. The detailed synthetic route has not been extensively published in open literature, but it generally includes steps such as cyclization and functional group transformations that yield the final active compound .
CCT128930 is primarily investigated for its applications in oncology as an anti-cancer agent. Its ability to selectively inhibit AKT makes it a promising candidate for treating cancers characterized by aberrant AKT signaling. Additionally, ongoing research is exploring its use in combination therapies to enhance the efficacy of other anticancer agents. The compound's unique properties also make it a valuable tool for studying AKT-related biological processes in preclinical models .
Studies have indicated that CCT128930 interacts with various cellular pathways beyond just AKT inhibition. For instance, it has been shown to synergistically enhance the anticancer effects of other agents like VS5584 in osteosarcoma cells. This suggests that CCT128930 may modulate multiple signaling networks within tumor cells, potentially leading to improved therapeutic outcomes when used in combination with other treatments .
CCT128930 can be compared with several other compounds that target similar pathways or exhibit related biological activities:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
GDC-0068 | AKT inhibitor | Selective for all three isoforms of AKT |
MK-2206 | Allosteric AKT inhibitor | Acts on different conformational states of AKT |
AZD5363 | ATP-competitive AKT inhibitor | Dual inhibition of both AKT and mTOR pathways |
Perifosine | Akt pathway inhibitor | Targets multiple signaling pathways including PI3K |
CCT128930's uniqueness lies in its selective inhibition of AKT while minimizing effects on other kinases like Protein Kinase A, which is critical for reducing side effects associated with broader kinase inhibitors . This selectivity enhances its potential as a therapeutic agent specifically targeting cancers driven by aberrant AKT signaling.
CCT128930 is systematically named 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine under IUPAC guidelines. Its CAS registry number is 885499-61-6, and it is cataloged under multiple synonyms, including CCT-128930 and 4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. The compound is identified by PubChem CID 17751819 and molecular formula C₁₈H₂₀ClN₅, with a molecular weight of 341.84 g/mol.
CCT128930 features a 7H-pyrrolo[2,3-d]pyrimidine heterocyclic core, a bicyclic system comprising fused pyrrole and pyrimidine rings. This core is substituted at the 4-position with a piperidin-4-amine group, which is further modified by a 4-chlorobenzyl moiety. The pyrrolopyrimidine scaffold is critical for ATP-competitive binding to kinases, as it mimics the purine ring of ATP.
CCT128930 is classified as a potent, selective ATP-competitive inhibitor of AKT2 (protein kinase B), with an IC₅₀ of 6 nM in cell-free assays. It exhibits 28-fold selectivity over the closely related PKA kinase (IC₅₀ = 168 nM) and 20-fold selectivity over p70S6K (IC₅₀ = 120 nM). This selectivity arises from targeting a methionine residue (Met282 in AKT2) absent in other AGC-family kinases.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₀ClN₅ |
Molecular Weight | 341.84 g/mol |
XLogP3 | 3.2 (predicted) |
The compound’s molecular weight and lipophilicity (LogP ≈ 3.2) align with Lipinski’s rule of five, suggesting favorable drug-like properties.
Key structural features include:
The 3D conformation reveals a planar pyrrolopyrimidine core stacked against the piperidine ring, stabilized by π-π interactions.
Solvent | Solubility (25°C) |
---|---|
DMSO | 25 mg/mL (73.13 mM) |
Ethanol | 5 mg/mL (14.62 mM) |
Water | Insoluble |
CCT128930 exists as a white to off-white solid under standard conditions. Its poor aqueous solubility necessitates formulation with solubilizing agents (e.g., Captisol) for in vivo studies.
CCT128930 was developed using fragment-based drug design (FBDD) starting from a 7-azaindole scaffold. Structural optimization targeted the ATP-binding pocket of AKT2, leveraging X-ray crystallography to exploit a methionine residue (Met282) unique to AKT isoforms. Computational modeling guided the addition of the 4-chlorobenzyl-piperidine moiety to enhance selectivity over PKA.
The synthesis involves four key steps:
A representative reaction sequence is illustrated below:
Ethyl cyanoacetate → 2-sulfydryl-4-amino-6-hydroxy pyrimidine → 4-chloropyrrolo[2,3-d]pyrimidine ↓ Piperidine intermediate + 4-chlorobenzyl bromide → CCT128930